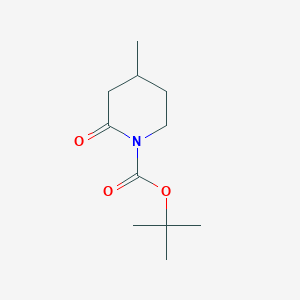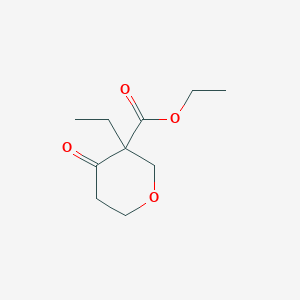
Tyk2-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyk2-IN-12 is a selective inhibitor of tyrosine kinase 2, a member of the Janus kinase family. Tyrosine kinase 2 plays a crucial role in the signaling pathways of various cytokines, which are involved in immune responses and inflammatory processes. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune diseases, such as psoriasis and psoriatic arthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tyk2-IN-12 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Automation: Automated systems are employed to ensure consistent quality and efficiency in production.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Analyse Des Réactions Chimiques
Types of Reactions: Tyk2-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halides or amines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Applications De Recherche Scientifique
Tyk2-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of tyrosine kinase 2 in various chemical reactions and pathways.
Biology: Employed in biological studies to investigate the signaling pathways mediated by tyrosine kinase 2 and its role in immune responses.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases such as psoriasis, psoriatic arthritis, and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting tyrosine kinase 2 .
Mécanisme D'action
Tyk2-IN-12 exerts its effects by selectively inhibiting tyrosine kinase 2. The compound binds to the regulatory domain of tyrosine kinase 2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-12 and interleukin-23, which are involved in immune responses and inflammation. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates symptoms of autoimmune diseases .
Comparaison Avec Des Composés Similaires
Tyk2-IN-12 is compared with other similar compounds, such as:
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 that binds to the regulatory domain, similar to this compound.
Brepocitinib: Another tyrosine kinase 2 inhibitor that targets the catalytic domain.
Ropsacitinib: An orthosteric inhibitor of tyrosine kinase 2 that also targets the catalytic domain.
Uniqueness of this compound: this compound is unique due to its high selectivity for the regulatory domain of tyrosine kinase 2, which minimizes off-target effects and improves its safety profile compared to other inhibitors that target the catalytic domain .
Propriétés
IUPAC Name |
2-(2,6-difluorophenyl)-4-[4-(pyrrolidine-1-carbonyl)anilino]-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O2/c25-16-4-3-5-17(26)21(16)18-12-19(22-20(29-18)13-27-23(22)31)28-15-8-6-14(7-9-15)24(32)30-10-1-2-11-30/h3-9,12H,1-2,10-11,13H2,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSMOXXYGCQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8258215.png)


![3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8258232.png)

![tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8258240.png)


![Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride](/img/structure/B8258271.png)

![(5S)-5-cyclopropyl-5-[3-[(1R)-5,6-dichloro-1-methyl-1,3-dihydroisoindol-2-yl]-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B8258309.png)
![3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol](/img/structure/B8258312.png)

